Petunidin

Description

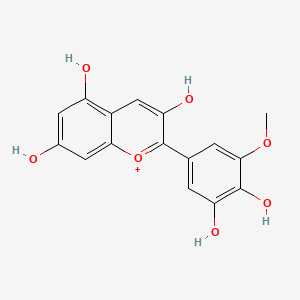

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOLOMGWVXKIQL-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13O7+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862666 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyran-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Petunidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13270-60-5 | |

| Record name | Petunidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Petunidin

Core Flavonoid and Anthocyanin Biosynthetic Pathway Intermediates

The journey to petunidin begins with the general phenylpropanoid pathway, which provides the initial precursor, 4-coumaroyl-CoA. A series of enzymatic reactions then channels this precursor into the flavonoid pathway, leading to the formation of key intermediates that serve as substrates for the synthesis of a diverse array of flavonoid compounds, including petunidin.

Precursor Role of Dihydrokaempferol (B1209521)

Dihydrokaempferol (DHK) is a critical dihydroflavonol intermediate in the flavonoid pathway. While not a direct precursor to petunidin, its role is foundational. DHK is synthesized from naringenin (B18129), a flavanone (B1672756), through the action of flavanone 3-hydroxylase (F3H). nih.govmdpi.com DHK then stands at a crucial metabolic fork, where its B-ring hydroxylation pattern determines the subsequent class of anthocyanidins that will be produced. nih.govfrontiersin.org For the synthesis of petunidin, DHK must first be hydroxylated to form dihydroquercetin (DHQ) and subsequently dihydromyricetin (B1665482) (DHM). frontiersin.org

Formation from Delphinidin (B77816) Branch Points

Petunidin is ultimately derived from another anthocyanidin, delphinidin. wikipedia.orgflavonoides.orgresearchgate.net The direct precursor to delphinidin is leucodelphinidin, which is formed from dihydromyricetin. researchgate.net Once delphinidin is synthesized, it can undergo methylation. Specifically, an O-methyltransferase enzyme catalyzes the transfer of a methyl group to the 3'-hydroxyl group on the B-ring of delphinidin, resulting in the formation of petunidin. wikipedia.orgflavonoides.org This methylation step represents a key branch point leading to the diversification of anthocyanidins.

Enzymatic Catalysis in Petunidin Synthesis

The biosynthesis of petunidin is orchestrated by a series of specific enzymes that catalyze each step of the pathway. The coordinated action of these enzymes is essential for the production of this important plant pigment.

Role of Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H)

Flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are crucial enzymes that determine the hydroxylation pattern of the B-ring of flavonoids, which in turn dictates the final color of the resulting anthocyanins. nih.govnih.gov F3'H introduces a hydroxyl group at the 3' position of the B-ring, converting dihydrokaempferol to dihydroquercetin. researchgate.net F3'5'H can add hydroxyl groups at both the 3' and 5' positions, converting dihydrokaempferol into dihydromyricetin, the direct precursor for delphinidin-based anthocyanins like petunidin. frontiersin.orguniprot.org The expression and activity of F3'5'H are therefore critical for the synthesis of petunidin. frontiersin.orgresearchgate.net

Dihydroflavanol 4-Reductase (DFR) Functionality

Dihydroflavanol 4-reductase (DFR) is a key enzyme that acts downstream of the hydroxylases. It catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins. nih.govnih.gov Specifically, for petunidin synthesis, DFR reduces dihydromyricetin to leucodelphinidin. researchgate.net The substrate specificity of DFR can vary between plant species; some DFR enzymes efficiently reduce dihydromyricetin, thereby favoring the production of delphinidin and its derivatives like petunidin. nih.govresearchgate.net

Involvement of Chalcone (B49325) Synthase (CS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H)

The initial steps of the flavonoid pathway, which are essential for producing the precursors of petunidin, involve the sequential action of three key enzymes:

Chalcone Synthase (CHS): This enzyme catalyzes the first committed step in flavonoid biosynthesis. nih.govwikipedia.org It facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.govnih.gov

Chalcone Isomerase (CHI): Following the action of CHS, chalcone isomerase catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone naringenin. nih.govresearchgate.netfrontiersin.org This reaction is crucial for the formation of the core flavonoid structure. nih.gov

Flavanone 3-Hydroxylase (F3H): This enzyme hydroxylates flavanones at the 3-position to produce dihydroflavonols. mdpi.commdpi.com Specifically, F3H converts naringenin into dihydrokaempferol, a key substrate for the subsequent hydroxylation reactions that lead to petunidin. nih.govnih.gov

The coordinated activity of these enzymes ensures a steady supply of the necessary precursors for the biosynthesis of petunidin and other flavonoids.

Compound and Enzyme Reference Table

| Compound Name | Abbreviation | Role in Petunidin Biosynthesis |

| 4-coumaroyl-CoA | Initial precursor from the phenylpropanoid pathway | |

| Malonyl-CoA | Substrate for Chalcone Synthase | |

| Naringenin Chalcone | Product of Chalcone Synthase | |

| Naringenin | Product of Chalcone Isomerase | |

| Dihydrokaempferol | DHK | Precursor to dihydroquercetin and dihydromyricetin |

| Dihydroquercetin | DHQ | Intermediate in the pathway to dihydromyricetin |

| Dihydromyricetin | DHM | Precursor to leucodelphinidin |

| Leucodelphinidin | Precursor to delphinidin | |

| Delphinidin | Direct precursor to petunidin | |

| Petunidin | End product of the described pathway |

| Enzyme Name | Abbreviation | Function in Petunidin Biosynthesis |

| Chalcone Synthase | CHS | Catalyzes the formation of naringenin chalcone |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin |

| Flavanone 3-Hydroxylase | F3H | Catalyzes the conversion of naringenin to dihydrokaempferol |

| Flavonoid 3'-Hydroxylase | F3'H | Catalyzes the hydroxylation of dihydrokaempferol to dihydroquercetin |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Catalyzes the hydroxylation of dihydrokaempferol to dihydromyricetin |

| Dihydroflavanol 4-Reductase | DFR | Catalyzes the reduction of dihydromyricetin to leucodelphinidin |

| O-methyltransferase | Catalyzes the methylation of delphinidin to form petunidin |

Leucoanthocyanidin Dioxygenase/Anthocyanidin Synthase (LDOX/ANS) Activity

Leucoanthocyanidin dioxygenase (LDOX), also known as anthocyanidin synthase (ANS), is a key enzyme in the flavonoid biosynthesis pathway. wikigenes.orgwikipedia.org It belongs to the 2-oxoglutarate-dependent dioxygenase family and catalyzes the conversion of colorless leucoanthocyanidins into colored anthocyanidins. wikigenes.org Specifically, LDOX facilitates the oxidation of leucoanthocyanidins, such as leucocyanidin (B1674801) and leucodelphinidin, to produce cyanidin (B77932) and delphinidin, respectively. wikigenes.orgwikipedia.org This reaction is considered a penultimate step in the biosynthesis of anthocyanins. wikigenes.org

The enzyme utilizes leucocyanidin, 2-oxoglutarate, and molecular oxygen as substrates to produce unstable intermediates that are then converted to anthocyanidins. wikipedia.org In addition to its role in anthocyanin formation, LDOX is also involved in the proanthocyanidin (B93508) (PA) biosynthesis pathway. nih.gov The expression of the gene encoding LDOX is often coordinated with other genes in the flavonoid pathway and is subject to regulation by various transcription factors. wikigenes.orgfrontiersin.org

| Aspect | Description | References |

|---|---|---|

| Enzyme Name | Leucoanthocyanidin Dioxygenase (LDOX), Anthocyanidin Synthase (ANS) | wikigenes.orgwikipedia.org |

| Enzyme Class | Oxidoreductase, specifically a 2-oxoglutarate-dependent dioxygenase | wikigenes.orgwikipedia.org |

| Substrates | Leucoanthocyanidins (e.g., leucocyanidin, leucodelphinidin), 2-oxoglutarate, O2 | wikipedia.orgwikipedia.org |

| Products | Anthocyanidins (e.g., cyanidin, delphinidin) | wikigenes.orgwikipedia.org |

| Metabolic Pathway | Flavonoid biosynthesis (both anthocyanin and proanthocyanidin pathways) | nih.gov |

O-Methyltransferase (OMT) Specificity in Delphinidin Methylation

The formation of petunidin from delphinidin is catalyzed by an O-methyltransferase (OMT). OMTs are a diverse group of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate molecule. nih.gov In the context of petunidin biosynthesis, a specific type of OMT, an anthocyanin O-methyltransferase (AOMT), is responsible for the methylation of delphinidin. nih.gov

Research on grapevine AOMT has shown that this enzyme can methylate both anthocyanins and flavonols. nih.gov The enzyme exhibits a preference for methylation at the 3' and 5' positions of the B-ring of the anthocyanidin structure. nih.gov When delphinidin, which has hydroxyl groups at the 3', 4', and 5' positions, is the substrate, the AOMT can catalyze a two-step methylation. The first methylation at the 3' position results in the formation of petunidin. A subsequent methylation at the 5' position would produce malvidin (B83408). nih.gov The activity of AOMT can be dependent on divalent cations like Mg2+. nih.gov The expression of AOMT genes is often correlated with the accumulation of methylated anthocyanins, such as petunidin, in plant tissues. nih.gov

UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT/3GT) in Glycosylation

The final step in the biosynthesis of many stable anthocyanins, including petunidin glycosides, is glycosylation. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT). wikipedia.orgnih.gov This enzyme belongs to the glycosyltransferase family and transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of an anthocyanidin. wikipedia.org This glycosylation is crucial as it significantly increases the stability and solubility of the anthocyanidin molecule, allowing for its accumulation in the vacuole. frontiersin.org

UFGT can act on a variety of anthocyanidin substrates, including cyanidin, delphinidin, peonidin (B1209262), pelargonidin, and malvidin. uniprot.org While the primary sugar donor is typically UDP-glucose, some studies have shown that other UDP-sugars might be utilized, albeit with lower efficiency. frontiersin.orguniprot.org The expression of the UFGT gene is a critical regulatory point in anthocyanin biosynthesis and is often tightly controlled by transcription factors. nih.govmdpi.com In many plants, the expression of UFGT is induced at the onset of ripening and coloration, coinciding with the accumulation of anthocyanins. nih.gov

Genetic and Transcriptional Regulation of Petunidin Biosynthesis

The biosynthesis of petunidin is intricately regulated at the genetic and transcriptional levels, ensuring its production is coordinated with developmental and environmental cues.

Regulation by MYB, bHLH, and WD40 Transcription Factors (MBW Complex)

The expression of the structural genes involved in the anthocyanin biosynthesis pathway, including those leading to petunidin, is primarily controlled by a protein complex known as the MBW complex. mdpi.comnih.gov This complex is composed of three types of transcription factors: an R2R3-MYB protein, a basic helix-loop-helix (bHLH) protein, and a WD40-repeat (WDR) protein. mdpi.comresearchgate.net

The MYB component of the complex often determines the specificity of the regulatory action, dictating which genes in the pathway are activated. researchgate.netfrontiersin.org The bHLH and WD40 proteins are thought to act as co-regulators, forming a stable complex with the MYB protein to efficiently activate the transcription of target genes. researchgate.netfrontiersin.org This ternary complex binds to specific regulatory elements in the promoters of the late biosynthetic genes of the flavonoid pathway, such as DFR, LDOX/ANS, and UFGT, to initiate their transcription. researchgate.netnih.gov The formation and activity of the MBW complex are essential for the production of anthocyanins in a wide variety of plant species. nih.govnih.gov

Specific Regulatory Gene Involvement (e.g., MYB75, Del, Ros1)

Several specific regulatory genes have been identified that play a crucial role in activating the anthocyanin pathway. In Arabidopsis thaliana, the R2R3-MYB transcription factor MYB75, also known as PRODUCTION OF ANTHOCYANIN PIGMENT 1 (PAP1), is a key positive regulator of anthocyanin biosynthesis. nih.govnih.gov Overexpression of MYB75/PAP1 leads to a strong accumulation of anthocyanins. nih.gov This gene is itself inducible by factors such as sucrose (B13894). researchgate.net

In other plant species, homologous MYB transcription factors are responsible for the activation of anthocyanin production. For instance, the Delila (Del) gene in Antirrhinum majus and the Rosea1 (Ros1) gene are MYB-type transcription factors that control the spatial and temporal patterns of anthocyanin pigmentation. nih.gov These transcription factors are part of the MBW complex and are responsible for upregulating the expression of the necessary structural genes for anthocyanin synthesis. researchgate.net The specific MYB activators involved can vary between plant species, contributing to the diversity of coloration patterns observed in nature. nih.gov

| Gene | Protein Type | Organism | Function | References |

|---|---|---|---|---|

| MYB75 (PAP1) | R2R3-MYB | Arabidopsis thaliana | Positive regulator of anthocyanin biosynthesis | nih.govnih.gov |

| Delila (Del) | MYB | Antirrhinum majus | Controls anthocyanin pigmentation patterns | nih.gov |

| Rosea1 (Ros1) | MYB | Antirrhinum majus | Activates anthocyanin biosynthesis | nih.gov |

Environmental and Developmental Influences on Gene Expression

The expression of genes involved in petunidin biosynthesis is significantly influenced by both environmental and developmental factors. nih.gov Light and temperature are two of the most critical environmental cues that regulate anthocyanin accumulation. jst.go.jp For example, high light intensity and low temperatures often lead to an upregulation of the genes in the anthocyanin pathway, resulting in increased pigmentation. jst.go.jpresearchgate.net This response is thought to be a protective mechanism against photo-oxidative stress and cold stress.

Developmental stage is another major determinant of anthocyanin production. nih.gov In many fruits, the genes for anthocyanin biosynthesis are strongly upregulated during ripening, leading to the characteristic color change. nih.govnih.gov This process is tightly regulated and ensures that pigmentation coincides with seed maturation to attract seed-dispersing animals. The interplay between developmental programs and environmental signals allows plants to fine-tune the production of petunidin and other anthocyanins to optimize their survival and reproduction. nih.govresearchgate.net

Post-Translational Modification Mechanisms in Pathway Regulation

The biosynthesis of petunidin, like other anthocyanins, is a complex process regulated at multiple levels, including post-translational modifications (PTMs) of the proteins involved. These modifications can alter protein activity, stability, and subcellular localization, thereby fine-tuning the metabolic flux through the pathway. researchgate.net While direct evidence for the PTM of all enzymes in the petunidin biosynthetic pathway is still emerging, the regulation of the broader anthocyanin pathway provides a strong framework for understanding these mechanisms.

The primary control point for anthocyanin biosynthesis is the transcriptional regulation mediated by the MYB-bHLH-WD40 (MBW) complex. researchgate.net The activity of this complex is itself subject to PTMs, which in turn affects the expression of the structural genes responsible for producing petunidin's precursors.

Key Post-Translational Modifications in Anthocyanin Pathway Regulation:

Phosphorylation: This is a common PTM that can either activate or inhibit protein function. researchgate.net For instance, the SnRK1 protein kinase, which is activated under low energy conditions, can phosphorylate components of the MBW complex. This phosphorylation leads to the dissociation of the complex, repressing anthocyanin biosynthesis as a way to conserve energy. nih.govpjmonline.org

Ubiquitination: This process involves the attachment of ubiquitin to a target protein, often marking it for degradation by the proteasome. This provides a mechanism for turning over regulatory proteins and shutting down the pathway when no longer needed. The mechanisms of ubiquitination in anthocyanin regulation are complex and are an active area of research. frontiersin.org

SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins can alter the target protein's function and interactions. SUMO E3 ligase SIZ1 has been shown to stabilize the MYB75 transcription factor, a component of the MBW complex, leading to increased anthocyanin accumulation under high light conditions. researchgate.net

Glycosylation: While the enzymes of the pathway are subject to PTMs, the flavonoid compounds themselves undergo crucial modifications, particularly glycosylation. This attachment of sugar moieties, catalyzed by glycosyltransferases, is essential for the stability and solubility of anthocyanins like petunidin. researchgate.netfrontiersin.orgresearchgate.net Without glycosylation, the anthocyanidin aglycone is highly unstable. rsc.org

While the regulation of the MBW complex through PTMs is well-documented, specific PTMs for the enzymes that define the pathway to petunidin—namely Flavonoid 3',5'-hydroxylase (F3'5'H) and the O-methyltransferases (OMTs) that convert delphinidin to petunidin—are not yet fully elucidated. The regulation of these enzymes is currently understood to be primarily at the transcriptional level. researchgate.netnih.gov

| Modification Type | Target Protein/Complex | Effect on Petunidin Biosynthesis |

|---|---|---|

| Phosphorylation | MBW Complex | Repression (e.g., by SnRK1 kinase) |

| Ubiquitination | MBW Complex Components | Repression (via degradation of regulatory proteins) |

| SUMOylation | MYB Transcription Factors (e.g., MYB75) | Activation (via stabilization of regulatory proteins) |

| Glycosylation | Anthocyanidin Precursors | Stabilization of the final petunidin molecule |

Mechanistic Studies of Petunidin Degradation Pathways

Petunidin, like other anthocyanins, is inherently unstable and susceptible to degradation, which affects its color and biological activity. Its stability is influenced by a variety of factors, including pH, temperature, light, and the presence of enzymes. nih.gov The degradation of petunidin can proceed through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Degradation:

The chemical structure of petunidin is highly dependent on the pH of its environment. In acidic conditions, it exists predominantly in the colored flavylium (B80283) cation form. As the pH increases, it undergoes structural transformations to form a colorless carbinol pseudobase and then a yellowish chalcone. researchgate.net At pH values above 7, the molecule is rapidly degraded. nih.gov

The primary non-enzymatic degradation pathway involves the nucleophilic attack of water on the flavylium cation, leading to the opening of the central pyran ring to form the chalcone. researchgate.netresearchgate.net This chalcone is unstable and can be further broken down into smaller phenolic compounds. The main degradation products arise from the cleavage of the original A- and B-rings of the petunidin structure. researchgate.netnih.gov

Influence of Temperature: Elevated temperatures accelerate the degradation of petunidin. Thermal degradation follows first-order reaction kinetics, with the rate of degradation increasing significantly at higher temperatures. researchgate.netnih.gov For example, non-glycosylated petunidin has a half-life of only 5.01 seconds under microwave irradiation. researchgate.netresearchgate.net

Influence of Light: Exposure to light, particularly UV light, can also promote the degradation of anthocyanins. researchgate.net

| Factor | Effect on Petunidin Stability | Mechanism |

|---|---|---|

| High pH (Neutral to Alkaline) | Decreased stability | Formation of unstable carbinol and chalcone structures |

| High Temperature | Decreased stability | Accelerates the rate of chemical degradation reactions |

| Light Exposure | Decreased stability | Promotes photo-degradation |

| Oxygen | Decreased stability | Direct oxidation of the molecule |

| Metal Ions (e.g., Fe3+) | Can decrease stability | Catalyzes oxidative degradation |

Enzymatic Degradation:

Several enzymes naturally present in plant tissues can contribute to the degradation of petunidin.

Polyphenol Oxidase (PPO): This enzyme catalyzes the oxidation of phenolic compounds to produce highly reactive quinones. wikipedia.org While petunidin itself may not be a primary substrate for PPO, the quinones generated from other phenols can readily react with and degrade petunidin. researchgate.netresearchgate.net This is a major cause of browning in fruits and vegetables. nih.govorientjchem.org

Peroxidase (POD): Peroxidases, in the presence of hydrogen peroxide, can also degrade anthocyanins. semanticscholar.orgnih.govresearchgate.net The mechanism involves the generation of radical species that can attack the petunidin molecule. nih.gov

β-Glucosidases: These enzymes can cleave the sugar moieties from glycosylated anthocyanins. The resulting aglycone (the petunidin molecule without the sugar) is significantly less stable than its glycosylated form and is rapidly degraded. pjmonline.org

The susceptibility of petunidin to these degradation pathways has significant implications for the food industry, as processing and storage conditions can lead to a loss of color and potential health benefits in products containing this compound.

Biological Activity and Mechanistic Research of Petunidin in Model Systems

Investigation of Antioxidant Mechanisms

The antioxidant properties of petunidin are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals, a function rooted in its specific chemical structure, which includes an o-dihydroxyl group on the B-ring. nih.gov

Standard chemical assays are widely used to evaluate the intrinsic radical-scavenging capabilities of compounds like petunidin. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods.

Research comparing petunidin with its parent compound, delphinidin (B77816), has shown that in both ABTS and DPPH assays, the radical scavenging activity of delphinidin is slightly higher than that of petunidin. nih.govresearchgate.net This is often attributed to the greater number of hydroxyl groups in delphinidin. nih.gov However, petunidin still demonstrates potent activity. For instance, petunidin shows greater scavenging activity against various radicals than cyanidin (B77932), another common anthocyanidin. nih.gov

Studies on glycosylated forms, which are common in nature, provide further insight. Petunidin-3-O-glucoside has demonstrated significant DPPH radical scavenging ability, with one study reporting an EC₅₀ value of 6.61 µM, which was comparable to or lower than that of ascorbic acid (7.28 µM). nih.gov The activity against superoxide (B77818) radicals also follows a similar trend, with delphinidin being the most potent, followed by petunidin. nih.gov

Table 1: Comparative In Vitro Radical Scavenging Activity

| Assay | Finding | Reference |

|---|---|---|

| DPPH | Delphinidin > Petunidin | nih.govresearchgate.net |

| ABTS | Delphinidin > Petunidin | nih.govresearchgate.net |

| Superoxide Radical | Delphinidin > Petunidin > Malvidin (B83408) ≈ Cyanidin | nih.gov |

While chemical assays measure direct radical scavenging, the Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant assessment by considering cellular uptake, metabolism, and localization of the antioxidant. mdpi.com In this context, petunidin has shown exceptionally strong performance.

Interestingly, the results from CAA assays can differ from in vitro chemical tests. One study directly comparing petunidin and delphinidin found that petunidin exhibited a stronger cellular antioxidant activity in H9c2 rat cardiomyocyte cells. researchgate.netresearchgate.net This finding was consistent with predictions from computational frontier orbital theory, suggesting that within a cellular environment, petunidin may be more effective at protecting against peroxyl radicals than delphinidin. nih.govresearchgate.net

Further studies in H9c2 cells demonstrated that pretreatment with petunidin at concentrations of 2, 4, and 8 µg/mL provided significant protection against hydrogen peroxide (H₂O₂)-induced cell death, confirming its potent antioxidant effects within a biological system.

Petunidin contributes to the maintenance of cellular redox homeostasis by mitigating the levels of reactive oxygen species (ROS) and supporting endogenous antioxidant defense systems. In H9c2 cardiomyocytes, petunidin was found to inhibit ROS generation, a protective effect attributed to its ability to target and down-regulate NOX4, a key enzyme in ROS production.

In a different model system using the probiotic Lactobacillus plantarum under oxygen stress, a petunidin-based anthocyanin extract was shown to reduce the oxido-reduction potential of the culture medium and decrease the intracellular accumulation of ROS. researchgate.net This highlights petunidin's ability to modulate the redox environment and protect cells from oxidative damage.

Furthermore, studies on the combined effects of petunidin and lycopene (B16060) in H₂O₂-stressed H9c2 cells showed that their synergistic action significantly protected the activities of crucial intracellular antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov This demonstrates that petunidin not only directly scavenges radicals but also helps preserve the function of the cell's own antioxidant machinery.

A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.govnih.gov

Research has demonstrated that petunidin is a potent activator of this pathway. nih.gov In H9c2 cells exposed to oxidative stress, treatment with petunidin significantly induced both the messenger RNA (mRNA) and protein expression of NQO1 and HO-1. nih.gov This effect confirmed that petunidin's antioxidant action is mediated, at least in part, through the upregulation of the Nrf2 signaling pathway. nih.gov Further experiments using Nrf2 small interfering RNA (siRNA) validated these findings, showing that the protective effects were diminished when Nrf2 was silenced. nih.gov

Bioactive compounds in nature rarely act in isolation. Studies investigating the interactions between petunidin and other phytonutrients have revealed synergistic effects. A notable example is the combination of petunidin and lycopene, a carotenoid.

In H₂O₂-induced H9c2 cells, combinations of petunidin and lycopene demonstrated significant synergistic antioxidant effects. nih.gov The study found that the combination treatments were more effective at protecting against the loss of cell viability and preserving the activity of antioxidant enzymes (SOD, CAT, GSH-Px) than either compound alone. nih.gov

Interestingly, the ratio of the two compounds was critical. A combination with a higher proportion of petunidin to lycopene (e.g., 9:1) showed the most significant protective effects. nih.gov This synergistic action was linked to the activation of the Nrf2 pathway. The research suggested that the synergism may result from the two compounds acting on different target genes within the pathway; petunidin was found to be a more potent inducer of NQO1 expression, while lycopene more strongly induced HO-1. nih.gov

Table 2: Synergistic Effects of Petunidin and Lycopene (9:1 ratio) in H9c2 Cells

| Parameter | Effect | Reference |

|---|---|---|

| Cell Viability | Significant protection against loss | nih.gov |

| SOD Activity | Significant protection against loss | nih.gov |

| CAT Activity | Significant protection against loss | nih.gov |

| GSH-Px Activity | Significant protection against loss | nih.gov |

| Nrf2 Pathway | Significant activation | nih.gov |

| NQO1 Expression | Significantly induced (primarily by petunidin) | nih.gov |

Computational chemistry provides powerful tools for understanding the antioxidant mechanisms of molecules like petunidin at an atomic level. Density Functional Theory (DFT) and Frontier Orbital Theory are used to analyze molecular structure, stability, and reactivity, offering insights that complement experimental data.

DFT studies have been employed to explain the structure-antioxidant activity relationship of petunidin. nih.gov These analyses can determine active sites within the molecule responsible for radical scavenging. For petunidin, the hydroxyl groups on the B-ring are identified as primary sites for hydrogen atom donation. nih.gov

Frontier Orbital Theory, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), has been particularly insightful. The energy of these orbitals relates to a molecule's ability to donate or accept electrons. nih.gov Computational studies predicted the probable antioxidant activity order to be petunidin > delphinidin based on frontier orbital energy calculations (0.09126 a.u. for petunidin vs. 0.09175 a.u. for delphinidin). nih.govresearchgate.net This theoretical prediction aligns remarkably well with the experimental results from the Cellular Antioxidant Activity (CAA) assay, which also showed petunidin to be more potent in a cellular environment, even though the opposite was true in non-cellular chemical assays like DPPH and ABTS. nih.govresearchgate.net This underscores the value of combining computational analysis with biologically relevant experimental models.

Table 3: List of Compounds

| Compound Name |

|---|

| ABTS |

| Ascorbic acid |

| Catalase |

| Cyanidin |

| Delphinidin |

| DPPH |

| Glutathione peroxidase |

| Heme oxygenase-1 (HO-1) |

| Lycopene |

| NAD(P)H quinone oxidoreductase 1 (NQO1) |

| Petunidin |

Anti-inflammatory Properties Research

Petunidin, a distinct anthocyanidin, has been the subject of research exploring its potential anti-inflammatory effects. Investigations have delved into its ability to modulate key inflammatory pathways and its impact on various cellular and animal models of inflammation.

Research indicates that petunidin possesses anti-inflammatory properties, in part, through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov The activation of NF-κB is a critical step in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes. While specific studies detailing the direct inhibitory effects of petunidin on the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β) are not extensively available, the inhibition of the NF-κB pathway by other flavonoids and anthocyanins has been shown to downregulate these key inflammatory mediators. nih.govnih.gov For instance, studies on other flavonoids have demonstrated that they can markedly downregulate the expression of iNOS and COX-2 in response to inflammatory stimuli like interleukin-1β. nih.govnih.gov

Table 1: Research on the Modulation of Inflammatory Mediators by Anthocyanins and Flavonoids

| Compound/Extract | Model System | Key Findings |

|---|---|---|

| Hesperidin | IL-1β-stimulated human osteoarthritis chondrocytes | Markedly downregulated iNOS and COX-2 expression. nih.gov |

| Aminoguanidine | IL-1β-stimulated rat articular chondrocytes | Decreased gene and protein expression of iNOS and COX-2. nih.gov |

Note: This table includes findings on related flavonoids to provide context due to the limited direct research on petunidin's effects on COX-2, iNOS, and IL-1β.

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cellular processes, including inflammation. nih.gov Research has shown that anthocyanins as a class of compounds can modulate the PI3K/Akt signaling pathway, which in turn can influence inflammatory responses. nih.govmdpi.com Anthocyanins have been found to down-regulate the expression of PI3K protein and inhibit the expression and phosphorylation of Akt. nih.gov By doing so, they can interfere with the downstream activation of inflammatory pathways. nih.gov While the direct influence of petunidin on the PI3K/Akt pathway in the context of inflammation is an area requiring more specific investigation, the established role of this pathway in inflammation and the modulatory effects of the broader anthocyanin family suggest a potential mechanism for petunidin's anti-inflammatory activity. nih.govmdpi.com

The anti-inflammatory potential of petunidin has been explored in cellular models of inflammation. In lipopolysaccharide (LPS)-stimulated macrophages, a widely used in vitro model for studying inflammation, petunidin has demonstrated anti-inflammatory activity. nih.gov Specifically, petunidin has been shown to reduce the expression of various markers associated with inflammation in RAW264.7 macrophage cells. nih.gov

Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a significant role in the pathogenesis of various neurodegenerative diseases. nih.govnih.gov Research has begun to explore the effects of petunidin derivatives on these glial cells. One study investigated a glycoside of petunidin, petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside, and its ability to regulate microglia polarization and neuroinflammation. researchgate.net This suggests that petunidin-containing compounds may have a role in modulating the inflammatory responses in the central nervous system. However, further research is needed to fully elucidate the direct impact of petunidin itself on both microglial and astrocytic activation and the underlying molecular mechanisms. The interplay between microglia and astrocytes is complex, with activated microglia releasing signaling molecules that can, in turn, activate astrocytes, contributing to the neuroinflammatory cascade. nih.govnih.gov

Bone Metabolism Regulatory Research

Petunidin has been identified as a potential regulator of bone metabolism, with research focusing on its role in promoting the formation of bone-building cells known as osteoblasts.

Studies have shown that petunidin stimulates osteoblastogenesis, the process of new bone formation by osteoblasts. researchgate.net In vitro experiments have demonstrated that petunidin enhances the differentiation of pre-osteoblastic cells into mature osteoblasts. researchgate.netresearchgate.net This pro-osteogenic effect is associated with the upregulation of key genes and proteins involved in bone formation. researchgate.net

Specifically, petunidin has been found to increase the expression of Bone Morphogenetic Protein-2 (BMP-2) and Osteocalcin (B1147995) (OCN), both of which are critical for osteoblast differentiation and function. researchgate.net BMP-2 is a potent signaling molecule that induces the commitment of mesenchymal stem cells to the osteoblast lineage, while osteocalcin is a major non-collagenous protein in the bone matrix, indicative of mature osteoblast activity. nih.govnih.gov The stimulation of these osteogenic markers by petunidin provides a molecular basis for its observed effects on promoting bone formation. researchgate.net

Table 2: Petunidin's Effect on Osteogenic Gene Expression in MC3T3-E1 Cells

| Gene | Effect of Petunidin Treatment | Implication in Osteoblastogenesis |

|---|---|---|

| BMP-2 | Upregulated | Promotes differentiation of osteoblasts. researchgate.net |

| OCN | Upregulated | Marker of mature osteoblasts and mineralization. researchgate.net |

Inhibition of Osteoclastogenesis and Bone Resorption Markers (e.g., c-fos, Nfatc1, Mmp9, Ctsk, Dc-stamp mRNA expression)

Petunidin has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. In vitro studies using RAW264.7 macrophage cells, a common model for osteoclast differentiation, have shown that petunidin can effectively suppress the formation of osteoclasts. This inhibition is associated with the downregulation of key genetic markers essential for osteoclast development and function.

Research has shown that petunidin treatment at concentrations greater than 5 μg/mL significantly inhibits the mRNA expression of several critical osteoclastogenic markers. These include the transcription factors c-fos and Nuclear factor of activated T-cells, cytoplasmic 1 (Nfatc1) , which are master regulators of osteoclast differentiation. Furthermore, petunidin downregulates the expression of genes responsible for the bone-resorbing activity of osteoclasts, such as Matrix metallopeptidase 9 (Mmp9) and Cathepsin K (Ctsk) . The expression of Dendritic cell-specific transmembrane protein (Dc-stamp) , a key fusogenic protein for the formation of multinucleated mature osteoclasts, is also suppressed by petunidin.

These findings suggest that petunidin interferes with the signaling pathways that govern the differentiation and function of osteoclasts, thereby reducing bone resorption.

Regulation of Osteogenic Markers (e.g., BMP-2, OCN gene expression)

In addition to its inhibitory effects on bone resorption, petunidin has been found to promote osteoblastogenesis, the formation of bone-forming osteoblasts. Studies utilizing the MC3T3-E1 pre-osteoblastic cell line have revealed that petunidin can stimulate the differentiation of these cells and enhance the formation of a mineralized matrix.

This stimulatory effect is linked to the upregulation of key osteogenic markers. Specifically, petunidin treatment at concentrations greater than 16 μg/mL has been shown to increase the gene expression of Bone Morphogenetic Protein-2 (BMP-2) . BMP-2 is a potent growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. Furthermore, petunidin enhances the expression of the Osteocalcin (OCN) gene, which encodes a non-collagenous protein crucial for the bone mineralization process and is a well-established marker of mature osteoblasts.

Conversely, in osteoblastic cells, petunidin has been observed to suppress the expression of matrix metallopeptidases such as Mmp2, Mmp9, and Mmp13, as well as the proteolytic activities of MMP9 and MMP13. This dual action of inhibiting bone resorption and promoting bone formation highlights the potential of petunidin in maintaining bone homeostasis.

Interactive Data Table: Effect of Petunidin on Bone Homeostasis Markers

| Cell Line | Process | Marker | Effect of Petunidin |

| RAW264.7 | Osteoclastogenesis | c-fos mRNA | Downregulation |

| RAW264.7 | Osteoclastogenesis | Nfatc1 mRNA | Downregulation |

| RAW264.7 | Bone Resorption | Mmp9 mRNA | Downregulation |

| RAW264.7 | Bone Resorption | Ctsk mRNA | Downregulation |

| RAW264.7 | Osteoclast Fusion | Dc-stamp mRNA | Downregulation |

| MC3T3-E1 | Osteoblastogenesis | BMP-2 gene | Upregulation |

| MC3T3-E1 | Osteoblastogenesis | OCN gene | Upregulation |

Enzyme Inhibition Studies

Tyrosinase Inhibition Mechanisms (e.g., Competitive Inhibition, Binding Energy Analysis)

Petunidin and its glycosides have been investigated for their inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Research has demonstrated that petunidin 3-O-glucoside acts as a tyrosinase inhibitor. nih.govnih.gov

Enzyme kinetic studies have elucidated the mechanism of this inhibition. Lineweaver-Burk and Dixon plots revealed that petunidin 3-O-glucoside functions as a competitive inhibitor of tyrosinase. nih.gov This mode of inhibition indicates that the compound binds to the active site of the enzyme, thereby competing with the substrate. The inhibition constant (Ki) for petunidin 3-O-glucoside has been determined to be 9.0 μM. nih.govresearchgate.net

Molecular docking analyses have provided further insights into the binding interaction between petunidin 3-O-glucoside and tyrosinase. These computational studies have calculated the binding energy of this interaction, with one study reporting an Autodock score of -4.96 kcal/mol. The analysis of the binding pose shows that the five hydroxyl groups of petunidin 3-O-glucoside form hydrogen bonds with several amino acid residues in the active site of tyrosinase, including Asn260, Arg268, Gly281, and Ser282. This stable anchoring within the catalytic site substantiates the competitive inhibition mechanism.

Alpha-Amylase and Alpha-Glucosidase Inhibition Research (e.g., Molecular Docking, Relative Binding Capacity Index)

In the context of carbohydrate metabolism, petunidin has been studied for its potential to inhibit α-amylase and α-glucosidase, two key enzymes involved in the digestion of carbohydrates. Molecular docking studies have been employed to investigate the inhibitory potential of petunidin against these enzymes.

These in silico analyses have predicted that petunidin can effectively bind to the active sites of both human pancreatic α-amylase and intestinal α-glucosidase. A novel approach utilizing a relative binding capacity index (RBCI) has identified petunidin as a particularly effective ligand for both enzymes. mdpi.com The docking studies suggest that petunidin binds with a higher affinity to α-amylase, which is attributed to the more accessible and larger volume of its active site compared to that of α-glucosidase. mdpi.comajbls.com

The binding free energies calculated from these docking simulations provide a quantitative measure of the binding affinity. While specific IC50 values for petunidin from in vitro enzymatic assays are not consistently reported across all studies, the computational data strongly suggest an inhibitory potential. For instance, one study reported an IC50 value for petunidin against α-glucosidase to be in the micromolar range. nih.gov

Interactions with Viral Protein Targets (e.g., Zika Virus NS3 helicase, NS2B-NS3 protease, NS5 methyltransferase, NS5 polymerase, Axl kinase)

The potential antiviral activity of petunidin has been explored through in silico molecular docking studies against various protein targets of the Zika virus (ZIKV).

One study investigated the binding affinity of several anthocyanidins, including petunidin, to key ZIKV proteins. The results indicated that petunidin exhibited a notable binding affinity for Zika Virus NS5 methyltransferase , with a reported docking score of -8.1. ajbls.com The molecular interactions observed in the docked complex included the formation of hydrogen bonds between the hydroxyl groups of petunidin and amino acid residues such as Asp83, Asp129, and Gly153 of the enzyme. Additionally, hydrophobic interactions and pi-stacking with Tyr161 were also noted. researchgate.net

The same study also reported the binding affinity of petunidin to other ZIKV targets. For Zika Virus NS5 polymerase , the docking score was -7.3. ajbls.com The interaction with Zika Virus NS3 helicase resulted in a docking score of -7.8. ajbls.com For the Zika Virus NS2B-NS3 protease , the binding affinity was found to be lower, with a docking score of -7.0. ajbls.com

Regarding Axl kinase , a host cell receptor implicated in ZIKV entry, the in silico analysis showed a binding affinity for petunidin with a docking score of -7.3. ajbls.com

It is important to note that these findings are based on computational predictions and have not yet been validated by in vitro or in vivo experimental studies. Therefore, while these results suggest a potential for petunidin to interact with these viral and host protein targets, further research is required to confirm any inhibitory activity.

Interactive Data Table: In Silico Binding Affinity of Petunidin to Viral and Host Protein Targets

| Target Protein | Organism/Virus | Binding Affinity (Docking Score) |

| NS5 methyltransferase | Zika Virus | -8.1 |

| NS3 helicase | Zika Virus | -7.8 |

| NS5 polymerase | Zika Virus | -7.3 |

| Axl kinase | Human (Host) | -7.3 |

| NS2B-NS3 protease | Zika Virus | -7.0 |

Neurobiological and Anti-aging Research in Animal Models

The neurobiological and anti-aging properties of petunidin have been investigated in animal models, particularly in the context of age-related cognitive decline and neuronal damage. A study utilizing a D-galactose (D-gal)-induced aging mouse model demonstrated the protective effects of a petunidin derivative, petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG). mdpi.com

In this model, which mimics natural aging processes, PtCG treatment was found to significantly ameliorate cognitive deficits. Behavioral tests, such as the Morris water maze and the Y-maze, revealed that PtCG enhanced learning and memory abilities in the aging mice. mdpi.com The administration of PtCG led to a reduction in the excessive accumulation of amyloid-beta (Aβ) and β-secretase 1 (BACE-1), proteins associated with the pathology of Alzheimer's disease. mdpi.com

Furthermore, the study provided evidence of the neuroprotective effects of PtCG at a cellular level. It was observed that PtCG mitigated neuronal damage by suppressing neuroinflammation and oxidative stress. mdpi.comnih.gov This was evidenced by the downregulation of inflammatory pathway components such as nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX2), and inducible nitric oxide synthase (iNOS). nih.gov The treatment also inhibited the proliferation of glial cells, which are involved in the inflammatory response in the brain. mdpi.com

These findings suggest that petunidin possesses therapeutic potential in attenuating the symptoms associated with aging, particularly those related to neurodegeneration and cognitive decline.

Amelioration of Cognitive Decline and Enhancement of Learning and Memory

Petunidin derivatives have demonstrated significant potential in mitigating cognitive decline and improving learning and memory in preclinical models. A study involving D-galactose-induced aging in mice investigated the effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG), a primary anthocyanin from Lycium ruthenicum Murr. mdpi.com. Behavioral assessments, including the Morris water maze and Y-maze tests, revealed that PtCG administration significantly ameliorated cognitive deficits and enhanced the learning and memory capabilities of the aging mice. mdpi.com.

The neuroprotective effects of flavonoids, the class of compounds to which petunidin belongs, are widely recognized for their potential to influence neuropathological mechanisms. mdpi.comfrontiersin.org These compounds may enhance brain blood flow and are thought to interfere with the buildup of beta-amyloid plaques, a key feature of Alzheimer's disease. frontiersin.org Preclinical studies in rodents have consistently shown promising effects of anthocyanins on various aspects of cognitive function, including long-term and spatial-working memory. nih.gov While direct clinical evidence for isolated petunidin is limited, observational studies in humans have linked higher dietary intake of anthocyanin-rich foods to better cognitive outcomes. caringsunshine.com

| Behavioral Test | Observation in Aging Model | Effect of PtCG Treatment | Reference |

|---|---|---|---|

| Morris Water Maze | Impaired spatial learning and memory | Significant amelioration of cognitive deficits | mdpi.com |

| Y-Maze | Reduced spontaneous alternation | Enhanced learning and memory abilities | mdpi.com |

Attenuation of Neuroinflammation and Oxidative Stress in Brain Tissue

The progression of neurodegenerative diseases is closely linked to chronic neuroinflammation and oxidative stress. mdpi.com Petunidin and its derivatives have been shown to counteract these processes in brain tissue. In the D-galactose-induced aging mouse model, treatment with Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG) led to a significant reduction in neuroinflammation. mdpi.com This was evidenced by the inhibition of microglia and astrocyte proliferation. mdpi.com The overactivation of these glial cells is a key contributor to the production of pro-inflammatory factors that drive neurotoxic responses. mdpi.com

Mechanistically, PtCG was found to suppress the protein expression of key components in the inflammatory pathway, including nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1 beta (IL-1β). mdpi.com The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. nih.gov Furthermore, petunidin-based anthocyanins possess potent antioxidant properties, which are believed to be a primary mechanism for their neuroprotective effects. frontiersin.orgresearchgate.net These compounds can directly scavenge free radicals and reduce oxidative damage in neuronal cells. mdpi.comnih.gov

Modulation of Amyloid-Beta (Aβ) and β-Secretase 1 (BACE-1) Pathways

The amyloidogenic pathway, which involves the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) and γ-secretase, leads to the production of amyloid-beta (Aβ) peptides. nih.govyoutube.com The accumulation of Aβ is a central event in the pathology of Alzheimer's disease. nih.govmdpi.com Research indicates that petunidin derivatives can modulate this pathway. In a study with aging mice, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG) was shown to reduce the expression of BACE-1. mdpi.com By inhibiting this rate-limiting enzyme, PtCG consequently decreases the production of Aβ. mdpi.comnih.gov

The reduction in BACE-1 and Aβ levels by PtCG suggests a direct interference with the molecular machinery of Alzheimer's disease pathology. mdpi.com This finding is significant as the inhibition of BACE-1 is a major therapeutic strategy being explored for the treatment of Alzheimer's disease. mdpi.com While many natural compounds are being investigated for their ability to inhibit BACE-1, the evidence for PtCG provides a specific example of a petunidin-containing molecule with this activity. mdpi.commdpi.com

Effects on Cellular Senescence and Lifespan in Lower Eukaryotic Models (e.g., Nematodes)

Studies on other anthocyanins, such as delphinidin-3-glucoside and peonidin-3-glucoside, have demonstrated lifespan extension in C. elegans. This suggests that compounds within the same chemical class as petunidin have the potential to modulate aging processes. The anti-aging effects of polyphenols in nematodes are often linked to their antioxidant properties and their ability to mitigate oxidative damage.

| Compound | Effect on Lifespan | Potential Mechanism | Reference |

|---|---|---|---|

| Delphinidin-3-glucoside | Increased mean lifespan | Attenuation of oxidative damage | - |

| Peonidin-3-glucoside | Extended lifespan | Enhancement of stress tolerance (UV, heat, oxidative) | - |

Effects on Microbial Systems

Modulation of Oxygen Stress in Probiotic Bacteria (e.g., Lactobacillus plantarum ST-III)

Probiotic bacteria, such as Lactobacillus plantarum, are often sensitive to oxygen, which can limit their viability and application in food production. frontiersin.orgnih.gov A study investigating a petunidin-based anthocyanin (ACN) demonstrated its ability to alleviate oxygen stress in Lactobacillus plantarum ST-III. nih.gov The presence of the petunidin-based ACN efficiently improved the growth of this probiotic strain under aerobic conditions, whereas no significant effect was observed in an anaerobic environment. nih.gov

The mechanism behind this protective effect involves the reduction of the oxido-reduction potential of the culture medium by the ACN. nih.gov This creates a more favorable environment for the oxygen-sensitive bacteria to thrive. nih.gov The study also noted that the ACN enabled the growth of L. plantarum ST-III in reconstituted skim milk, suggesting its potential to enhance the viability of probiotics in dairy products. nih.gov

Transcriptional Regulation of Microbial Stress Response Systems (e.g., Thioredoxin system)

Beyond altering the extracellular environment, petunidin-based anthocyanins can also modulate the internal stress response systems of probiotic bacteria. The same study on Lactobacillus plantarum ST-III found that the petunidin-based ACN exerted a positive transcriptional regulation on the thioredoxin (Trx) system of the bacteria. nih.gov The thioredoxin system is a key antioxidant system in bacteria, responsible for maintaining redox homeostasis and repairing oxidized proteins. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies

The biological efficacy of petunidin, like other flavonoids, is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies investigate how specific structural features, such as the number and location of functional groups, influence its bioactivity. These analyses are crucial for understanding the mechanisms underlying petunidin's effects and for comparing its potency to structurally similar anthocyanidins.

Influence of Hydroxyl and Methoxy (B1213986) Group Positioning on Biological Potency

The biological and antioxidant activities of anthocyanidins are strongly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on their basic structure, particularly on the B-ring. nih.gov Petunidin is an O-methylated anthocyanidin derived from delphinidin, featuring two hydroxyl groups at the 3' and 4' positions and one methoxy group at the 5' position of its B-ring. wikipedia.orgresearchgate.net

The antioxidant capacity of anthocyanidins is largely determined by the B-ring substitution pattern. nih.gov A key feature for high radical scavenging activity is the presence of an ortho-dihydroxy (catechol) structure in the B-ring, which petunidin possesses at the 3' and 4' positions. nih.gov These groups are readily oxidized, allowing them to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov

Generally, a greater number of hydroxyl groups on the B-ring correlates with higher antioxidant activity. nih.govmdpi.com The presence of a methoxy group, as seen in petunidin, tends to modulate this activity. Research has shown that O-methylation in the B-ring can lead to a decrease in antioxidant capacity compared to the non-methylated parent compound. mdpi.com For instance, the antioxidant activity of delphinidin, which has three hydroxyl groups on its B-ring, is typically higher than that of petunidin, which has two hydroxyls and one methoxy group. nih.govmdpi.com The methoxylation of the B-ring has been reported to increase the stability of the anthocyanin, which may be a trade-off for reduced antioxidant potency in some assays. nih.govresearchgate.net

Impact of Glycosylation and Acylation on Activity Profiles

In nature, anthocyanidins like petunidin rarely exist in their free aglycone form. They are typically found as glycosides, meaning they are attached to one or more sugar molecules (glycosylation), and these sugar moieties can be further modified by the attachment of acyl groups (acylation). researchgate.netnih.gov

Glycosylation: The addition of sugar units to the petunidin structure generally increases its water solubility and stability. researchgate.net However, the effect of glycosylation on biological activity, particularly antioxidant capacity, is complex and appears to be context-dependent. Some studies report that glycosylation reduces the free radical scavenging ability compared to the aglycone form, possibly by creating steric hindrance or removing a reactive hydroxyl group. researchgate.net Conversely, other research indicates that glycosylation can enhance certain biological activities. For example, the 3-O-glucosides of petunidin, delphinidin, and peonidin (B1209262) were found to be slightly more effective than their corresponding aglycones in protecting against lipid peroxidation. nih.gov The specific site of glycosylation and the number of sugar units are critical factors; diglucosylation at both the C3 and C5 positions has been reported to lower antioxidant activity. nih.gov

Acylation: Acylation involves the esterification of the sugar moieties with organic acids, such as cinnamic acids. nih.govnih.gov This structural modification significantly enhances the stability of anthocyanins, including petunidin glycosides. researchgate.netnih.gov Acylated anthocyanins often exhibit superior color stability, particularly in neutral or alkaline conditions. nih.gov The acyl groups can shield the anthocyanin core from degradation by water molecules. mdpi.com Furthermore, acylation can augment biological potency. Acylated anthocyanins have been reported to possess higher antioxidant capacity than their non-acylated counterparts. researchgate.net In one study, the acylation of cyanidin with a cinnamic acid was shown to substantially boost its inhibitory effect on the α-amylase enzyme compared to the non-acylated form. nih.gov

Comparative Analysis of Petunidin with Other Anthocyanidins (e.g., Delphinidin, Cyanidin, Peonidin)

The biological activity of petunidin is best understood when compared to other common anthocyanidins that differ in their B-ring substitution patterns. The primary structural differences among delphinidin, cyanidin, and peonidin lie in the number of hydroxyl and methoxy groups on this ring.

Delphinidin (Dp): Three -OH groups (3', 4', 5').

Petunidin (Pt): Two -OH groups (3', 4'), one -OCH3 group (5').

Cyanidin (Cy): Two -OH groups (3', 4').

Peonidin (Pn): One -OH group (4'), one -OCH3 group (3').

Multiple studies evaluating antioxidant activity have established a general hierarchy based on the B-ring structure. The activity typically increases with the number of hydroxyl groups. nih.gov

Delphinidin, with its three hydroxyl groups, consistently demonstrates the highest antioxidant activity in various chemical assays. nih.govmdpi.com Petunidin and cyanidin, both possessing the ortho-dihydroxy structure on the B-ring, also exhibit strong antioxidant properties. nih.gov However, the methylation of one hydroxyl group in petunidin often results in slightly lower activity compared to delphinidin. mdpi.com Peonidin, having only one hydroxyl group and one methoxy group on its B-ring, generally displays lower antioxidant potential than delphinidin, petunidin, and cyanidin. nih.gov

The following table summarizes the comparative antioxidant activity of these anthocyanidins as reported in different studies.

| Study Reference | Antioxidant Activity Ranking (Highest to Lowest) | Assay Method(s) |

|---|---|---|

| Paśko et al. (2023) nih.gov | Delphinidin > Petunidin > Cyanidin > Malvidin > Pelargonidin > Peonidin | ABTS, DPPH, ORAC |

| Bystrom et al. (2022) researchgate.net | Delphinidin > Petunidin > Malvidin = Cyanidin > Peonidin > Pelargonidin | Not Specified |

| Kopacz et al. (2020) mdpi.com | Delphinidin > Petunidin > Malvidin | DPPH, Peroxidation Inhibition |

Advanced Methodologies in Petunidin Research

Extraction and Purification Techniques

The initial steps in petunidin research involve its efficient extraction from a source material, often rich in various other phytochemicals, and subsequent purification to isolate it from interfering compounds.

The choice of solvent is a critical parameter in the extraction of anthocyanins like petunidin. Due to the polar nature of anthocyanins, solvent systems typically consist of an organic solvent mixed with water. Studies have shown that adjusting the organic solvent/water ratio is essential to match the polarity of the analytes being extracted. researchgate.net Methanol (B129727) and ethanol (B145695) are commonly used, and their efficiency can be optimized by altering their concentration in water. For instance, in a study on red onion, a solution of 57% methanol in water at pH 2 was found to be optimal for the extraction of anthocyanins. nih.gov

Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient alternative to conventional methods. researchgate.netresearchgate.net This technique utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times and at lower temperatures. nih.govnih.gov The efficiency of UAE is influenced by several factors, including ultrasound power, extraction time, and solvent composition. nih.govnih.gov Research has demonstrated that increasing ultrasound power can significantly improve the yield of anthocyanins. nih.gov For example, one study found the highest anthocyanin yield from Punica granatum was achieved at an ultrasound power of 300 W for 9 minutes. ijcce.ac.ir The combination of UAE with novel green solvents, such as Natural Deep Eutectic Solvents (NADES), is also being explored as an effective and environmentally friendly alternative. researchgate.netmdpi.com

| Source Material | Optimal Conditions | Key Findings | Reference |

|---|---|---|---|

| Red Onion | Solvent: 57% MeOH; pH: 2; Temp: 60 °C; Amplitude: 90% | Method showed high repeatability and good recovery yields in a short time. | nih.gov |

| Blueberry Wine Residues | Solvent: Choline chloride-based DES; Power: 300 W | The yield of anthocyanins increased significantly with ultrasound power up to 300 W. | nih.gov |

| Punica granatum var. Pleniflora | Solvent: Methanol; Power: 300 W; Time: 9 min | Increased ultrasound power and time led to higher anthocyanin content. | ijcce.ac.ir |

Following extraction, purification is necessary to isolate petunidin from the crude extract. Macroporous adsorbent resins are widely used for this purpose. seplite.com These polymeric resins concentrate and separate organic substances based on principles of adsorption and molecular sieving. seplite.com

Amberlite XAD-7HP is a non-ionic, aliphatic acrylic polymer resin frequently used in the purification of plant extracts. dupont.comscribd.comvivaquainternational.com It is characterized by a macroporous structure, high surface area, and moderate polarity. vivaquainternational.comsigmaaldrich.com Due to its aliphatic nature, Amberlite XAD-7HP can effectively adsorb non-polar compounds from aqueous systems and, conversely, polar compounds from non-polar solvents. dupont.com This property makes it suitable for capturing polyphenols like petunidin from aqueous extracts. The purification process involves loading the crude extract onto a column packed with the resin, where petunidin and other phenolics are adsorbed. Unwanted polar compounds, such as sugars and organic acids, are washed away. researchgate.net The adsorbed anthocyanins are then recovered by eluting with a suitable solvent, such as ethanol or methanol. vivaquainternational.com This technique simplifies the purification process and is suitable for industrial-scale production. seplite.com

Spectroscopic and Chromatographic Characterization and Quantification

Once purified, petunidin must be accurately identified and quantified. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis, often coupled with various detectors for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and analysis of anthocyanins, including petunidin and its glycosides. sielc.comnih.govnih.govresearchgate.net The technique separates compounds based on their differential interactions with a stationary phase (typically a C18 column) and a mobile phase. researchgate.netsielc.com A gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol is commonly employed to achieve baseline separation of various anthocyanins within a single analytical run. researchgate.netmdpi.com

For the detection of anthocyanins post-separation, Diode Array Detection (DAD) or a simple UV-Vis detector is commonly used. Anthocyanins exhibit strong absorbance in the visible region of the electromagnetic spectrum, with a characteristic maximum absorbance (λmax) around 520 nm. sielc.commdpi.comresearchgate.net This wavelength is therefore typically used for their detection and quantification. researchgate.netnih.gov

HPLC-DAD methods are validated to ensure their reliability, with parameters such as selectivity, linearity, accuracy, precision, limits of detection (LODs), and limits of quantification (LOQs) being established. nih.gov For instance, a validated HPLC-DAD method for analyzing anthocyanins in Greek winegrape cultivars reported LOQs ranging from 0.20 mg/kg to 0.60 mg/kg and LODs between 0.06 mg/kg and 0.12 mg/kg, demonstrating the method's sensitivity. nih.gov The precision of such methods is often high, with relative standard deviations (RSD%) for within-day and between-day assays being lower than 6.2% and 8.5%, respectively. nih.gov

| Parameter | Value/Range | Significance |

|---|---|---|

| Linear Range | LOQ – 20 mg/kg | Ensures quantitative accuracy over a defined concentration range. |

| Coefficient of Determination (r²) | > 0.99 | Indicates excellent linearity of the calibration curve. |

| Limit of Detection (LOD) | 0.06 – 0.12 mg/kg | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.20 – 0.60 mg/kg | The lowest concentration of analyte that can be accurately quantified. |

| Within-Day Precision (RSD%) | < 6.2% | Demonstrates high repeatability of the method within a single day. |

| Between-Day Precision (RSD%) | < 8.5% | Shows the method's reproducibility over different days. |

Data adapted from a study on Greek winegrape cultivars. nih.gov

While HPLC-DAD is excellent for quantification, coupling HPLC with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides unequivocal structural identification. nih.govacs.org HPLC-MS/MS is a powerful tool for systematically identifying and characterizing anthocyanins in complex mixtures. acs.org

In this technique, compounds eluting from the HPLC column are ionized (commonly using Electrospray Ionization, ESI) and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion ([M]+). For petunidin, the aglycone has a characteristic molecular ion at m/z 317. mdpi.comresearchgate.net Further fragmentation of this parent ion in the MS/MS detector generates a unique pattern of daughter ions, which serves as a structural fingerprint for the molecule. For example, petunidin-3-glucoside shows a molecular ion at m/z 479 and a fragment ion at m/z 317, corresponding to the loss of the glucose moiety (162 Da). nih.govmdpi.com This detailed structural information allows for the tentative identification of various petunidin conjugates, even when authentic standards are unavailable. acs.orgmdpi.com This highly sensitive and specific method is invaluable for profiling the complete anthocyanin composition of a sample and for the precise quantification of individual compounds like petunidin. researchgate.netnih.govagriculturejournals.cz

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of Petunidin and its glycosides. By utilizing columns with smaller particle sizes (typically under 2 μm), UPLC achieves higher resolution, greater sensitivity, and substantially shorter analysis times. researchgate.net This methodology is widely employed for the separation and quantification of Petunidin in complex matrices such as fruit extracts. researchgate.net

The enhanced speed of UPLC is a key advantage; for instance, a method developed on a Waters ACQUITY UPLC System can separate six common anthocyanidins, including Petunidin, in just 2.1 minutes, a significant reduction from the 34 to 55 minutes required by previous HPLC methods. waters.com This rapid analysis is accomplished while maintaining baseline resolution of all compounds. UPLC systems are typically coupled with a photodiode array (PDA) detector for quantification, with detection limits for Petunidin reported to be as low as 0.09 mg/kg and quantification limits at 0.26 mg/kg. researchgate.net The technique demonstrates excellent linearity and precision, making it a robust tool for the routine analysis of Petunidin in various samples. researchgate.net For example, UPLC-UV analysis has been used to quantify Petunidin in rabbiteye blueberries, where it was found to be one of the most abundant anthocyanidins. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm) | |

| Detector | Photodiode Array (PDA) | researchgate.net |

| Total Run Time | As low as 2.1-8 minutes | researchgate.net |

| Limit of Detection (LOD) | 0.09 mg/kg | researchgate.net |

| Limit of Quantification (LOQ) | 0.26 mg/kg | researchgate.net |

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique used in the analysis of anthocyanins, including Petunidin. This method separates ions based on their electrophoretic mobility, which is dependent on the charge-to-size ratio of the analyte. youtube.comcreative-proteomics.com In CZE, a sample is introduced into a narrow fused-silica capillary filled with a conductive buffer solution. youtube.com When a high voltage is applied, ions migrate towards the electrode of opposite charge at different velocities, leading to separation. youtube.com

For anthocyanin analysis, CZE separations are often performed using a basic buffer, such as a 50 mM sodium tetraborate (B1243019) buffer at pH 8.4, sometimes with an organic modifier like methanol to improve resolution. nih.gov Detection is commonly carried out using UV-Vis absorbance, for instance at 599 nm for wine anthocyanins. nih.gov CZE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. creative-proteomics.com The technique has been successfully applied to determine anthocyanins in wine, demonstrating good linearity and reproducibility, with a limit of detection for malvidin-3-O-glucoside (a related anthocyanin) as low as 1 µg/ml. nih.gov The separation in CZE is influenced by the aglycone structure and the degree of glycosylation of the anthocyanin. tandfonline.com

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Petunidin Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including Petunidin and its naturally occurring derivatives. tjnpr.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the complete chemical structure, including the core flavonoid skeleton, the nature and position of glycosidic linkages, and the identity of any acylating groups. nih.govanalis.com.my

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons in the molecule. analis.com.my For Petunidin derivatives, ¹H NMR spectra reveal the substitution pattern on the aromatic rings through characteristic chemical shifts and coupling constants of the protons. researchgate.net

2D NMR experiments are crucial for assembling the complete molecular structure. tjnpr.org Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range correlations between protons and carbons (typically over two to three bonds), which is essential for determining the connectivity between the aglycone, sugar moieties, and any acyl groups. analis.com.my These advanced NMR experiments provide unambiguous evidence for the precise structure of complex Petunidin derivatives. tjnpr.org

In Silico Modeling and Simulation Approaches

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Petunidin) when bound to a second molecule (the target or receptor, typically a protein). nih.govbiorxiv.org This method is instrumental in predicting the binding affinity and interaction patterns, providing insights into the potential biological activity of Petunidin. nih.gov

In recent research, molecular docking has been employed to investigate the interaction of Petunidin and its derivatives with various protein targets. For example, studies have explored the binding of Petunidin to proteins in the insulin/insulin-like growth factor signaling (IIS) pathway, such as Tsc2, to understand its potential anti-aging and insulin-sensitizing properties. nih.govresearchgate.net These simulations identify key binding interactions, including hydrogen bonds and hydrophobic interactions, between Petunidin and specific amino acid residues in the protein's active site. researchgate.net Other studies have virtually screened Petunidin derivatives against viral proteins, like the main protease (Mpro) of SARS-CoV-2, to identify potential inhibitors. researchgate.net The results of these docking studies are often expressed as a binding affinity or docking score (in kcal/mol), with more negative values indicating a stronger predicted interaction. nih.gov